Pimaric Acid

Catalog No.
S525803
CAS No.
127-27-5
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimaric Acid

CAS Number

127-27-5

Product Name

Pimaric Acid

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1

InChI Key

MHVJRKBZMUDEEV-APQLOABGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

pimara-8(14),15-dien-19-oic acid, pimaradienoic acid, pimaric acid, pimaric acid, (L)-isomer, Usic acid

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C

The exact mass of the compound Pimaric acid is 302.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2956. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimaric acid is a naturally occurring pimarane-type diterpene resin acid characterized by a tricyclic framework and two non-conjugated double bonds. Unlike the more abundant abietane-type resin acids (such as abietic or levopimaric acid), which feature conjugated dienes, pimaric acid exhibits exceptional resistance to autoxidation and thermal isomerization[1]. This structural distinction makes it a highly valuable, stable precursor for the synthesis of bio-based polymers, specialized epoxy resins, and complex chiral derivatives. In procurement contexts, pimaric acid is prioritized when downstream applications demand strict batch-to-batch consistency, high thermal thresholds during curing processes, and specific stereochemical integrity that crude rosin mixtures or generic abietic acid cannot provide [2].

Attempting to substitute purified pimaric acid with crude rosin or the more common abietic acid introduces severe processability and stability risks. Abietic acid contains a conjugated diene system that is highly reactive, making it extremely prone to autoxidation in air, which rapidly forms hydroperoxides and 7-oxodehydroabietic acid [1]. This spontaneous degradation leads to unpredictable cross-linking, darkening, and mechanical failure in polymer formulations. Furthermore, under moderate heating, conjugated resin acids easily undergo isomerization and exothermic degradation, whereas pimaric acid maintains its structural integrity [2]. Consequently, utilizing generic abietic-type substitutes in precision chemical synthesis or high-temperature material processing results in compromised yields, increased impurity profiles, and failed quality control metrics.

Resistance to Autoxidation and Hydroperoxide Formation

During standard handling and derivatization processes, resin acids with conjugated double bonds undergo rapid autoxidation. Analytical studies demonstrate that abietic acid oxidizes so readily that it forms 7-oxodehydroabietic acid artifacts simply during standard GC/FID derivatization steps. In stark contrast, pimaric acid, lacking conjugated double bonds, remains structurally stable and avoids this undesirable oxidation, allowing for an order-of-magnitude improvement in detection reliability and process consistency[1].

Evidence DimensionOxidative stability during processing
Target Compound DataRemains stable with no artifactual oxidation products formed
Comparator Or BaselineAbietic acid undergoes rapid autoxidation to 7-oxodehydroabietic acid
Quantified DifferencePimaric acid eliminates the false-positive oxidation artifacts that plague abietic acid handling
ConditionsStandard derivatization and HPLC/ESI-MS vs GC/FID analytical conditions

Procuring pimaric acid ensures that the precursor material will not spontaneously degrade into hydroperoxides or oxidized artifacts during storage or chemical processing.

Thermal Stability and Exothermic Degradation Thresholds

In high-temperature applications, the thermal stability of the resin acid precursor is critical. Conjugated abietane-type acids, such as levopimaric and neoabietic acids, exhibit initial exothermic oxidation temperatures (T0) as low as 353.8 K to 354.0 K (approx. 81 °C) due to their reactive diene structures [1]. Pimaric acid, owing to its non-conjugated pimarane framework, bypasses this low-temperature exothermic degradation, maintaining stability at significantly higher processing temperatures before any thermal oxidation occurs [2].

Evidence DimensionInitial exothermic oxidation temperature (T0)
Target Compound DataStable well beyond 81 °C without exothermic degradation
Comparator Or BaselineConjugated resin acids (levopimaric/neoabietic) initiate exothermic oxidation at ~354 K (81 °C)
Quantified DifferencePimaric-type structures provide a significantly higher thermal processing window compared to conjugated baseline acids
ConditionsAccelerating rate calorimetry (ARC) and Thermogravimetric analysis (TGA) under oxygen atmosphere

Essential for formulating high-temperature bio-based polymers where precursor degradation would compromise the mechanical and thermal properties of the final resin.

Epoxidation Efficiency for Polymer Networks

When synthesizing bio-based epoxy resins, the number of functional epoxide groups directly dictates the cross-link density. Standard epoxidation of abietic acid using ozone typically yields only one epoxy group per molecule due to the conjugated nature of its double bonds. Conversely, the isolated, non-conjugated double bonds of pimaric acid allow for efficient, predictable diepoxidation, yielding two distinct epoxide groups per molecule when treated with standard oxidants like meta-chloroperbenzoic acid[1].

Evidence DimensionEpoxide yield per molecule
Target Compound Data2 epoxide groups per molecule (diepoxidation)
Comparator Or BaselineAbietic acid typically yields 1 epoxy group per molecule via ozone
Quantified DifferencePimaric acid doubles the potential functional cross-linking sites compared to standard abietic acid routes
ConditionsEpoxidation via meta-chloroperbenzoic acid or ozone for polymer precursor synthesis

Allows material scientists to procure a precursor that guarantees higher cross-link density and superior thermo-mechanical rigidity in final epoxy products.

Pharmacological Selectivity: BK Channel Activation

In drug discovery targeting large conductance Ca2+-activated K+ (BK) channels, the diterpene scaffold's structure is strictly determinant of activity. Electrophysiological assays demonstrate that pimaric acid is a potent BK channel opener, significantly increasing the relative open probability (Po) of the channel. In direct contrast, the isomeric abietic acid shows absolutely no activity (Po remains at baseline unity) under identical experimental concentrations and conditions [1].

Evidence DimensionRelative open probability (Po) of BK channels
Target Compound DataPotent activation (significant increase in Po)
Comparator Or BaselineAbietic acid shows no activation (Po = 1.0, baseline)
Quantified DifferencePimaric acid acts as a potent opener, whereas abietic acid is completely ineffective
ConditionsChannel expression system in human embryonic kidney 293 cells (whole-cell clamp)

For pharmaceutical procurement, pimaric acid is the required functional scaffold for BK channel research, as substituting with the cheaper abietic acid results in a total loss of activity.

Synthesis of High-Tg Bio-Based Epoxy Resins

Due to its ability to be efficiently diepoxidized and its high thermal stability, pimaric acid is the optimal choice for formulating rigid, bio-based epoxy networks. It serves as a superior co-precursor to DGEBA (diglycidyl ether of bisphenol A) compared to abietic acid, ensuring that the resulting thermosets do not suffer from premature thermal degradation or low cross-link density[1].

Precision Synthesis of Chiral Derivatives and Polymers

The stable, non-conjugated tricyclic framework of pimaric acid makes it an excellent starting material for precision chemical synthesis. Its resistance to autoxidation ensures higher yields and eliminates the risk of incorporating 7-oxodehydroabietic acid artifacts, which is a major quality control failure when using reactive conjugated resin acids [2].

Ion Channel Drug Discovery and Electrophysiology

Pimaric acid is strictly required over generic rosin mixtures when investigating BK (large conductance Ca2+-activated K+) channel modulators. Because abietic acid lacks the necessary structural configuration to open these channels, researchers must procure high-purity pimaric acid to ensure reliable, artifact-free electrophysiological data [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 Da

Monoisotopic Mass

302.224580195 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

218.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88R98Z71NI

Other CAS

127-27-5

Wikipedia

Pimaric_acid

Dates

Last modified: 08-15-2023
1: HARRIS GC, SANDERSON TF. Resin acids; the position of the ring double bond in dextropimaric acid and the structure of isodextropimaric acid. J Am Chem Soc. 1948 Jun;70(6):2081-5. PubMed PMID: 18863802.
2: HARRIS GC, SANDERSON TF. Resin acids; the isolation of dextropimaric acid and a new pimaric-type acid, isodextropimaric acid. J Am Chem Soc. 1948 Jun;70(6):2079-81. PubMed PMID: 18863801.

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